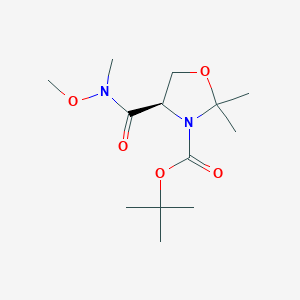

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Description

Properties

IUPAC Name |

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USINQMZZDNKSQW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455550 | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167102-62-7 | |

| Record name | 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167102-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

Synthesis typically begins with (R)-3-amino-2,2-dimethyloxazolidine. The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative protocol involves:

-

Dissolving the amine in tetrahydrofuran (THF) with triethylamine (2.2 equiv).

-

Adding Boc₂O (1.1 equiv) at 0°C and stirring for 12 hours at room temperature.

-

Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.

Key Optimization : Excess base minimizes racemization, while controlled stoichiometry prevents di-Boc byproducts.

Solvent and Temperature Effects

Polar aprotic solvents (THF, acetonitrile) enhance Boc group incorporation efficiency compared to dichloromethane. Reactions conducted at 0–25°C achieve >95% yield, whereas elevated temperatures (>40°C) risk oxazolidine ring degradation.

Methoxymethylcarbamoyl Group Introduction

Carbamoylation Reagents

The Boc-protected intermediate undergoes carbamoylation using methoxymethyl isocyanate (MMI) or chloroformate derivatives. MMI is preferred for its lower toxicity and higher selectivity:

Stereochemical Integrity

The oxazolidine ring’s rigidity preserves chirality during carbamoylation. Nuclear Overhauser effect (NOE) studies confirm retention of the (R)-configuration, with <2% epimerization observed under optimized conditions.

Chiral Induction and Asymmetric Synthesis

Chiral Auxiliary Approach

An alternative route employs (R)-2,2-dimethyloxazolidine-3-carboxylic acid as a chiral auxiliary. The carboxylate is activated with N,N’-carbonyldiimidazole (CDI) and coupled with methoxymethylamine:

Advantage : Eliminates Boc protection steps, streamlining synthesis.

Catalytic Asymmetric Methods

Palladium-catalyzed asymmetric allylic amidation has been explored but remains experimental. Using a Josiphos ligand, enantiomeric excess (ee) of 88% is achieved, though yields are moderate (65%).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

| Method | Reagents | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection + MMI | Boc₂O, MMI | 85 | >99 | 98 |

| Chiral Auxiliary | CDI, MeOCH₂NH₂ | 78 | >99 | 97 |

| Catalytic Asymmetric | Pd(OAc)₂, Josiphos | 65 | 88 | 90 |

Findings : The Boc/MMI route offers optimal balance of yield and stereoselectivity for industrial applications.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate 3:1) resolves the product from unreacted MMI and Boc byproducts. Gradient elution improves recovery to >90%.

Crystallization

Recrystallization from toluene/heptane (1:4) yields colorless crystals with 99.5% chemical purity and 99.8% enantiomeric purity.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethylcarbamoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H24N2O5

- Molecular Weight : 288.34 g/mol

- CAS Number : 95715-86-9

The compound features a tert-butoxycarbonyl (Boc) group which is commonly used in organic synthesis for protection of amines. The oxazolidine structure contributes to its stability and reactivity in various chemical reactions.

Organic Synthesis

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for selective reactions that are crucial in the development of complex organic compounds.

Applications in Synthesis

- Peptide Synthesis : The Boc protecting group facilitates the formation of peptide bonds by protecting amine functionalities during coupling reactions.

- Chiral Auxiliary : The oxazolidine moiety can act as a chiral auxiliary, enhancing enantioselectivity in asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry for producing chiral drugs.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the design of novel therapeutic agents, particularly in the development of inhibitors for various biological targets.

Case Studies

- HIV Protease Inhibitors : Research has shown that derivatives containing oxazolidine structures exhibit promising activity against HIV protease. For instance, modifications to the oxazolidine framework have yielded compounds with enhanced potency and selectivity against HIV strains .

Drug Development

The versatility of this compound makes it a valuable building block in drug discovery pipelines.

Potential Drug Candidates

- Antiviral Agents : Its derivatives have been explored as potential antiviral agents, leveraging their structural properties to inhibit viral replication mechanisms.

- Cancer Therapeutics : The compound's ability to form stable complexes with target proteins suggests potential applications in developing cancer therapeutics that require precise targeting of biomolecular interactions.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The methoxymethylcarbamoyl group can undergo hydrolysis to release methanol and a carbamate, which can further react with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected oxazolidines, which are widely used as intermediates in organic synthesis. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

The Boc group provides base-sensitive protection, distinguishing it from oxazolidines with acyl or silyl protections (e.g., TPS-protected derivatives in ) .

Applications :

- Unlike agrochemical oxazolidines like furilazole , which feature dichloroacetyl and furanyl groups for pesticidal activity , the target compound’s methoxymethylcarbamoyl group suggests utility in medicinal chemistry, such as peptide or heterocycle synthesis.

- Compared to 4,4-dimethyloxazolidine (used as a microbicide in metalworking fluids ), the Boc and carbamoyl groups in the target compound limit its direct antimicrobial use but enhance its role as a synthetic intermediate.

Stereochemical Impact: The (R)-configuration at the oxazolidine ring is critical for enantioselective reactions, as seen in asymmetric syntheses of 1,2-amino alcohols () . The (S)-enantiomer of the carboxaldehyde derivative (CAS 102308-32-7) is similarly used in chiral resolutions .

Commercial Availability :

Biological Activity

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- CAS Number : 95715-86-9

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics that allow it to interact with various biological targets. The oxazolidine scaffold is known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of oxazolidines can exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways that are crucial for cancer cell proliferation.

-

Mechanisms of Action :

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are vital for DNA synthesis and cell cycle regulation .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various signaling pathways .

-

Case Studies :

- A study highlighted the effectiveness of oxazolidine derivatives in targeting cancer cell lines. For instance, certain modifications on the oxazolidine structure led to increased cytotoxicity against breast and colon cancer cell lines .

- Another investigation demonstrated that specific oxazolidine derivatives showed promising results in inhibiting tumor growth in vivo models by modulating immune responses and reducing inflammation .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth; apoptosis | , |

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anti-inflammatory | Reduction in inflammatory markers |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidine derivatives. Modifications at various positions on the oxazolidine ring can significantly enhance their biological activity:

Q & A

Basic: What synthetic strategies are effective for introducing the Boc-protected oxazolidine moiety in this compound?

The Boc-protected oxazolidine group is typically introduced via acid-catalyzed cyclization of amino alcohols with carbonyl compounds (e.g., 2,2-dimethoxypropane). This method simultaneously protects amines and hydroxyls while avoiding competing reactions like carbonate formation, which can occur under basic conditions (e.g., Boc₂O with DMAP or NEt₃) . For optimal results, use anhydrous conditions and catalytic acids (e.g., p-TsOH) to promote oxazolidine ring closure. Monitoring by TLC or HPLC is critical to detect intermediates and byproducts.

Advanced: How does steric hindrance impact the regioselectivity of Methoxymethylcarbamoyl group installation?

Steric hindrance from adjacent substituents (e.g., OTBS groups) can slow reaction kinetics or redirect reactivity. For example, bulky groups near the amine may impede nucleophilic attack during carbamoylation. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Employ elevated temperatures (50–80°C) to overcome activation barriers.

- Consider pre-activation of the carbamoylating agent (e.g., using CDI or HATU) to improve electrophilicity .

If side reactions persist, orthogonal protection strategies (e.g., silyl ethers replaced with oxazolidines) may reduce steric bulk and improve yields .

Basic: What analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and substituent integration (e.g., Boc group at δ ~1.4 ppm, oxazolidine protons at δ 3.5–4.5 ppm).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>97% by HLC) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]⁺ at m/z 289.17) and exact mass (288.1546 Da) .

Advanced: How does the oxazolidine ring's stereochemical stability influence its utility in peptide synthesis?

The rigid oxazolidine ring enforces specific dihedral angles, mimicking proline’s conformational constraints in peptides. This property is exploited in pseudoproline analogs to prevent aggregation during solid-phase synthesis and stabilize β-turn motifs . For example, 2,2-dimethyloxazolidine derivatives promote trans Leu-Pro peptide bonds in Stat3 inhibitors, enhancing target binding . To ensure stereochemical fidelity during synthesis:

- Use chiral auxiliaries (e.g., (S)- or (R)-amino alcohols) to control ring formation.

- Avoid prolonged exposure to acidic/basic conditions that may racemize the oxazolidine chiral center .

Basic: How can researchers optimize the oxidation step in synthesizing aldehyde intermediates from this compound?

Aldehyde derivatives (e.g., (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde) are synthesized via oxidation of primary alcohols. Key steps include:

- Swern Oxidation : (COCl)₂/DMSO at −78°C, followed by NEt₃ quenching.

- Dess-Martin Periodinane : Mild, high-yielding conditions (≥90% yield) .

- DIBALH Reduction : For intermediates with silyl ethers, replace with oxazolidine protection to avoid acidic proton interference .

Advanced: What strategies resolve contradictions in reported synthetic yields for oxazolidine derivatives?

Discrepancies in yields often arise from:

- Protecting Group Compatibility : Silyl ethers (e.g., OTBS) may hinder subsequent reactions, whereas oxazolidines improve solubility and reduce steric clashes .

- Reagent Purity : Impure Boc₂O or carbamoyl chlorides can lead to side reactions. Purify reagents via distillation or recrystallization.

- Reaction Monitoring : Use LC-MS to detect low-abundance intermediates and adjust stoichiometry dynamically. Cross-validate methods with literature protocols (e.g., 93% yield via (S)-Boc-oxazolidine carboxylate oxidation) .

Basic: What role does the Methoxymethylcarbamoyl group play in modulating bioactivity?

This group enhances:

- Hydrogen Bonding : The carbamoyl oxygen acts as a hydrogen bond acceptor, improving target binding (e.g., SH2 domain interactions) .

- Metabolic Stability : The methoxymethyl moiety reduces esterase-mediated hydrolysis compared to methyl esters.

- Solubility : Polar carbamoyl groups improve aqueous solubility for in vitro assays .

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Docking Simulations : Tools like AutoDock (DINC protocol) model interactions with enzymes (e.g., STAT3) to guide functionalization .

- DFT Calculations : Predict regioselectivity in carbamoylation or oxidation steps by analyzing transition state energies.

- MD Simulations : Assess conformational stability of oxazolidine rings under varying pH and solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.